![molecular formula C13H22N2O6S B2536972 5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid CAS No. 1080620-38-7](/img/structure/B2536972.png)
5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid, also known as BMT-047, is a thiolane-containing compound that has shown promising results in scientific research. This molecule has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. 5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid also increases the activity of antioxidant enzymes, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, as well as improve mitochondrial function. 5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid in lab experiments is its anti-inflammatory and antioxidant properties, which may make it a useful tool for studying various diseases. However, one limitation is the low yield of 5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid using current synthesis methods, which may make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
For 5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid research include studying its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of 5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid and its biochemical and physiological effects. Additionally, developing more efficient synthesis methods for 5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid may be important for obtaining larger quantities of the compound for use in experiments.
Synthesis Methods
5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid can be synthesized using various methods, including the reaction of 3,4-diaminothiophene-2-carboxylic acid with diethyl oxalate and subsequent reaction with 1,5-dibromopentane. Another method involves the reaction of 3,4-diaminothiophene-2-carboxylic acid with diethyl oxalate and subsequent reaction with 1,5-dichloropentane. The yield of 5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid using these methods has been reported to be between 20-30%.
Scientific Research Applications
5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
5-[3,4-bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6S/c1-20-12(18)14-8-7-22-9(5-3-4-6-10(16)17)11(8)15-13(19)21-2/h8-9,11H,3-7H2,1-2H3,(H,14,18)(H,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWMFXBHMKFOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CSC(C1NC(=O)OC)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



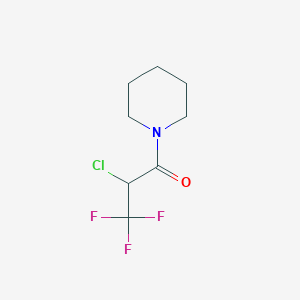
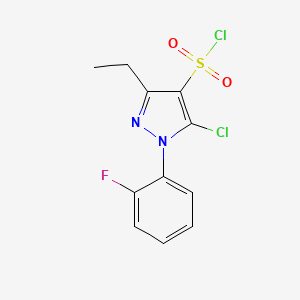
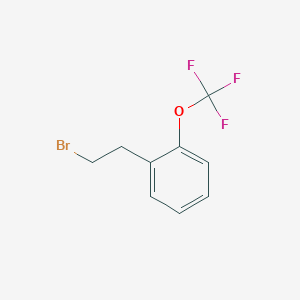
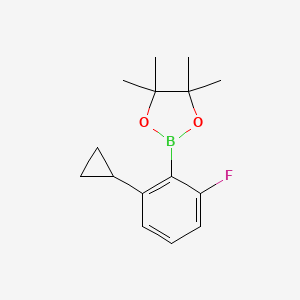

![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2536905.png)
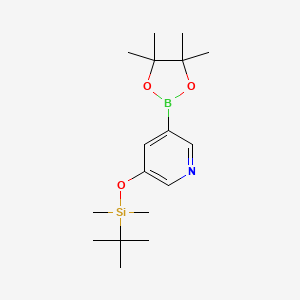
![2,2-Dimethylspiro[3.3]heptan-6-ol](/img/structure/B2536908.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2536909.png)
![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile](/img/structure/B2536910.png)
![3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2536911.png)
![1-(Thiophen-2-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2536912.png)